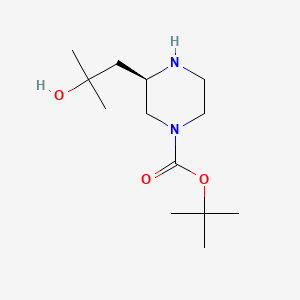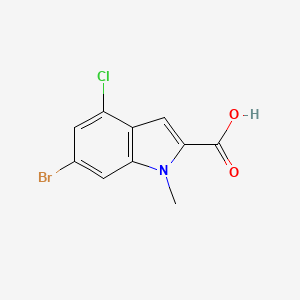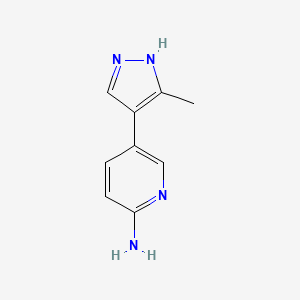
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reaction: The pyrazole core is then substituted with a methyl group at the 5-position using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with 2-aminopyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反应分析
Types of Reactions: 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole and pyridine derivatives.
科学研究应用
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine has found applications in various fields of scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological effects, including potential use as an antileishmanial and antimalarial agent.
Industry: Employed in the development of agrochemicals and fluorescent materials due to its unique chemical properties.
作用机制
The mechanism by which 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
相似化合物的比较
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is similar to other pyrazole derivatives, such as 3-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine and 5-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine. its unique substitution pattern at the 5-position of the pyrazole ring sets it apart, potentially leading to different biological activities and chemical properties.
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8(5-12-13-6)7-2-3-9(10)11-4-7/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChI 键 |
VCEYEWSOTGOHBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


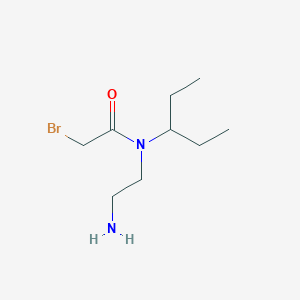
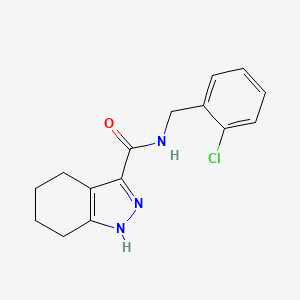
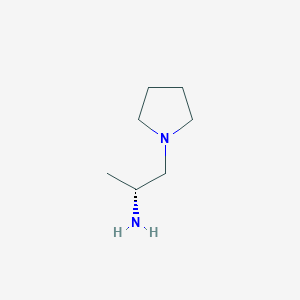
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)

![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)

